
3-(5-Iodopentylidene)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Iodopentylidene)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of an iodopentylidene group attached to the piperidin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodopentylidene)piperidin-2-one can be achieved through several methods. One common approach involves the enantioselective reductive radical cyclization reaction. In this method, the starting material undergoes a cyclization reaction followed by hydrogen abstraction, leading to the formation of a stereogenic center . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Iodopentylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The iodopentylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-Iodopentylidene)piperidin-2-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Iodopentylidene)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromopentylidene)piperidin-2-one
- 3-(5-Chloropentylidene)piperidin-2-one
- 3-(5-Fluoropentylidene)piperidin-2-one
Uniqueness
3-(5-Iodopentylidene)piperidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain synthetic and research applications .
Propiedades
Número CAS |
825611-29-8 |
|---|---|
Fórmula molecular |
C10H16INO |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
3-(5-iodopentylidene)piperidin-2-one |
InChI |
InChI=1S/C10H16INO/c11-7-3-1-2-5-9-6-4-8-12-10(9)13/h5H,1-4,6-8H2,(H,12,13) |
Clave InChI |
CPUIGTZOXWOTDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCCCCI)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


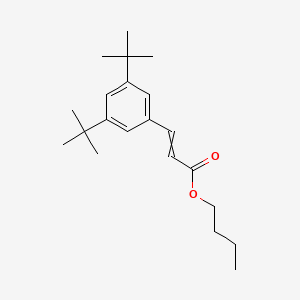
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
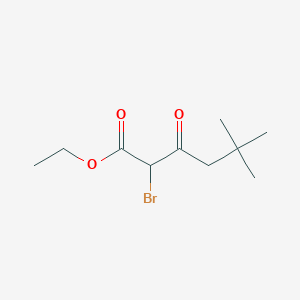
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)

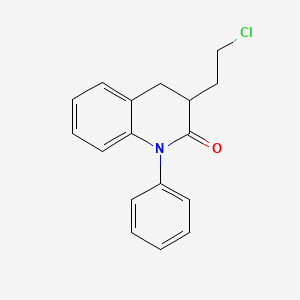

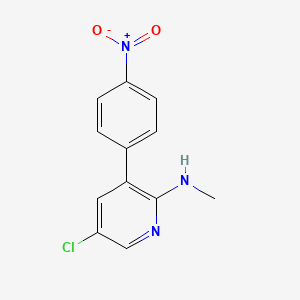
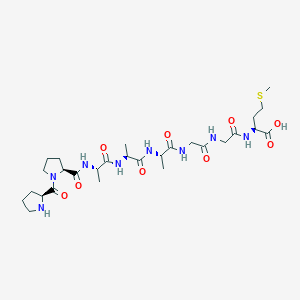
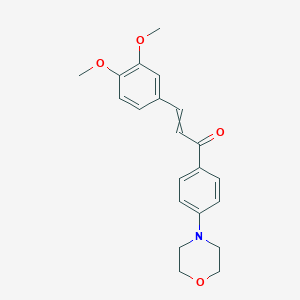
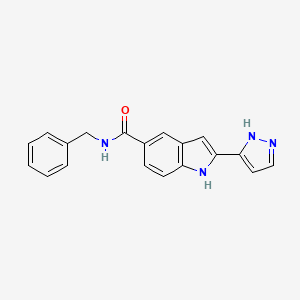
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
